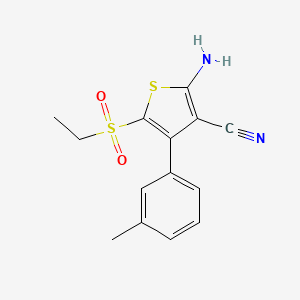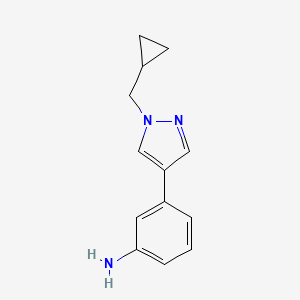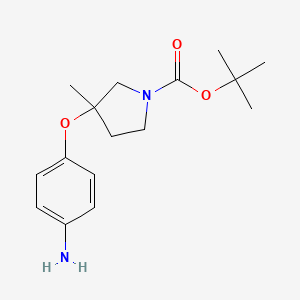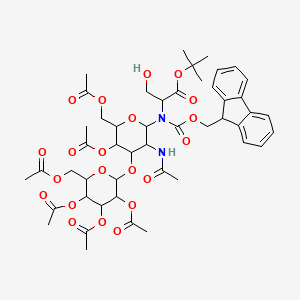
2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This compound features an amino group, an ethylsulfonyl group, a m-tolyl group, and a carbonitrile group attached to the thiophene ring, making it a unique and potentially useful molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetylene and a sulfur source, the thiophene ring can be formed through cyclization reactions.
Introduction of Functional Groups: The amino, ethylsulfonyl, m-tolyl, and carbonitrile groups can be introduced through various substitution reactions, using reagents like amines, sulfonyl chlorides, toluene derivatives, and cyanides.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylsulfonyl groups.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.
Substitution: The aromatic ring and functional groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, acids, or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new drugs, especially those targeting cancer or infectious diseases.
Industry
Materials Science: Potential use in the development of new materials, such as polymers or electronic components.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the target, leading to a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile
- 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile
- 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)furan-3-carbonitrile
Uniqueness
The unique combination of functional groups in 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile, particularly the ethylsulfonyl and m-tolyl groups, may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H14N2O2S2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-amino-5-ethylsulfonyl-4-(3-methylphenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-6-4-5-9(2)7-10/h4-7H,3,16H2,1-2H3 |
Clave InChI |
OIVBEHDJMHYVGE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)



